molecular formula C5H8N4OS B1465374 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 1491632-63-3

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No. B1465374
CAS RN: 1491632-63-3
M. Wt: 172.21 g/mol
InChI Key: XMQQTJHBRXMKQN-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide (ETC) is a widely used chemical compound in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis and development. ETC has a wide range of applications, including the synthesis of drugs, the study of enzyme activity, and the development of new materials.

Scientific Research Applications

Antimicrobial Applications

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide: and its derivatives have shown promise in combating bacterial infections, particularly those caused by antibiotic-resistant strains. The compound’s efficacy against Gram-positive bacteria suggests its potential as a novel antimicrobial agent . This could lead to the development of new antibiotics that can be used as alternative treatments for resistant bacterial infections.

Agricultural Chemistry

In agriculture, the antimicrobial properties of thiadiazole derivatives can be harnessed to protect crops from bacterial and fungal pathogens. The compound’s ability to inhibit the growth of harmful microorganisms can translate into healthier crops and higher yields . This application is particularly relevant in the context of increasing resistance to traditional agrochemicals.

Material Science

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide: can be utilized in material science for the synthesis of novel compounds with potential fungicidal activity. These compounds can be incorporated into materials to prevent fungal growth, which is crucial for preserving the integrity and longevity of various products .

Environmental Science

The compound’s derivatives have shown potential in environmental science as part of a strategy to develop new molecules with lower environmental impact. Their antimicrobial activity can be applied in water treatment processes to reduce microbial contamination without the use of more harmful chemicals .

Biochemistry

In biochemistry, the compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives exhibit a range of activities, including antimicrobial and cytotoxic effects, which are valuable for studying biochemical pathways and developing therapeutic agents .

Pharmacology

The pharmacological potential of 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide is significant, with applications ranging from the development of new antibiotics to the synthesis of compounds with anticancer properties. Its role as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in drug discovery and development .

properties

IUPAC Name

4-ethylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-2-3-4(5(10)7-6)11-9-8-3/h2,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQQTJHBRXMKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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